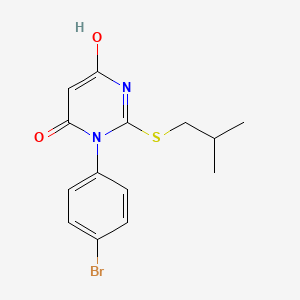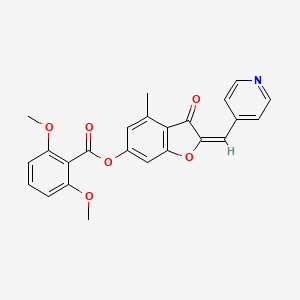![molecular formula C19H16N2O B13375526 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13375526.png)
9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For example, the reaction of 2-alkynylanilines with ketones in ethanol at reflux using p-toluenesulfonic acid monohydrate as a promoter can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with different functional groups, while reduction may produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antimalarial, anti-inflammatory, and anticancer agent . Additionally, it has shown promise in inhibiting specific enzymes and pathways involved in various diseases . Its unique structure allows it to interact with biological targets, making it a valuable compound for drug discovery and development .
Wirkmechanismus
The mechanism of action of 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signaling pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and disease being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one include other quinoline derivatives such as chloroquine, camptothecin, and hydroquinine . These compounds share a quinoline core structure but differ in their functional groups and biological activities. For example, chloroquine is well-known for its antimalarial properties, while camptothecin is used as an anticancer agent . The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities .
Eigenschaften
Molekularformel |
C19H16N2O |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
9-methyl-2-(3-methylphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C19H16N2O/c1-12-6-5-7-14(10-12)21-11-17-18(19(21)22)13(2)15-8-3-4-9-16(15)20-17/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
WPYCXDLWEJYJLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CC3=NC4=CC=CC=C4C(=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375444.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13375447.png)
![7-[(diethylamino)methyl]-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13375451.png)
![9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B13375452.png)
![1-Methyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13375453.png)
![Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate](/img/structure/B13375455.png)

![6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13375462.png)
![5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone](/img/structure/B13375468.png)
![propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13375488.png)

![N-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B13375507.png)
![3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B13375516.png)
